![molecular formula C10H20N2 B12637511 2,7-Diazaspiro[3.5]nonane, 7-propyl- CAS No. 1003564-38-2](/img/structure/B12637511.png)
2,7-Diazaspiro[3.5]nonane, 7-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Diazaspiro[35]nonane, 7-propyl- is a chemical compound belonging to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diazaspiro[35]nonane, 7-propyl- typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of 2,7-Diazaspiro[3.5]nonane, 7-propyl- may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,7-Diazaspiro[3.5]nonane, 7-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
2,7-Diazaspiro[3.5]nonane, 7-propyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in protein degradation studies.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,7-Diazaspiro[3.5]nonane, 7-propyl- involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand that binds to proteins, leading to their degradation or modulation of their activity. This interaction can affect various cellular processes and pathways, making it a valuable tool in research and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2,7-Diazaspiro[3.5]nonane: A similar compound without the propyl group.
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate: Another derivative with different functional groups.
Uniqueness
2,7-Diazaspiro[3.5]nonane, 7-propyl- is unique due to the presence of the propyl group, which can influence its chemical properties and reactivity. This makes it distinct from other similar compounds and potentially more suitable for specific applications .
Properties
CAS No. |
1003564-38-2 |
|---|---|
Molecular Formula |
C10H20N2 |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
7-propyl-2,7-diazaspiro[3.5]nonane |
InChI |
InChI=1S/C10H20N2/c1-2-5-12-6-3-10(4-7-12)8-11-9-10/h11H,2-9H2,1H3 |
InChI Key |
CZJXESDLYVZQSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC2(CC1)CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-Methyl-5-(ethoxycarbonyl)-2-thiazolyl]pyridine 1-oxide](/img/structure/B12637429.png)
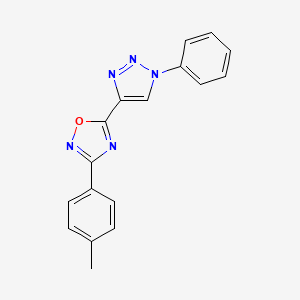
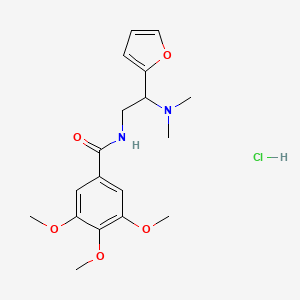
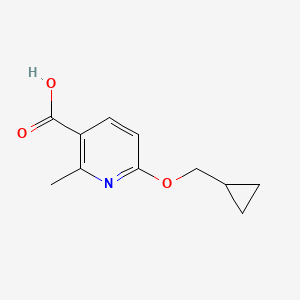
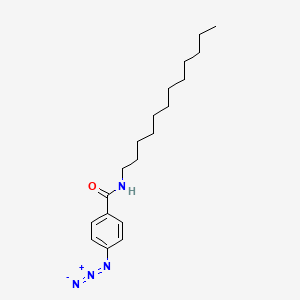
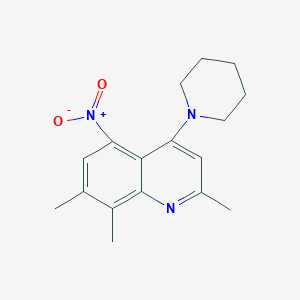
![N-Hydroxy-N~2~-{2-[(naphthalen-1-yl)amino]ethyl}glycinamide](/img/structure/B12637460.png)
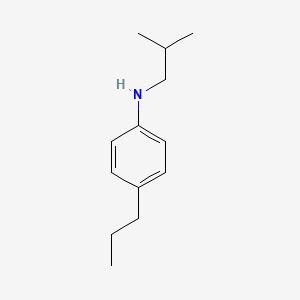
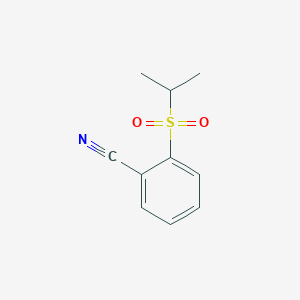
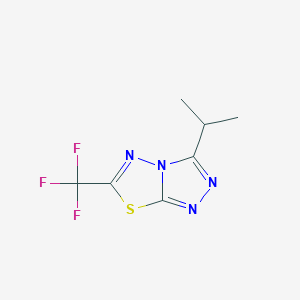
![N-(2-Aminoethyl)-2-methoxy-4-[(4-nitrophenyl)methoxy]benzamide](/img/structure/B12637465.png)
![[4-[(1S,11R,12R,16S)-14-naphthalen-1-yl-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carbonyl]phenyl] acetate](/img/structure/B12637474.png)

![N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-iodothiophene-3-carboxamide](/img/structure/B12637489.png)
